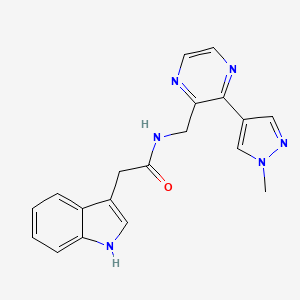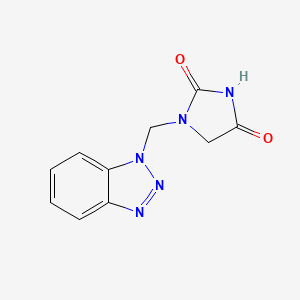
2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bromophenyl group attached to an aminomethylene moiety, which is further connected to a dimethylcyclohexane-1,3-dione ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 5,5-dimethylcyclohexane-1,3-dione.
Condensation Reaction: The key step is the condensation of 4-bromoaniline with 5,5-dimethylcyclohexane-1,3-dione in the presence of a suitable base, such as sodium ethoxide or potassium tert-butoxide, under reflux conditions. This reaction forms the aminomethylene linkage.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Catalysis: Employing catalysts to increase reaction efficiency and selectivity.
Automation: Integrating automated systems for precise control over reaction parameters and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the aminomethylene group.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced aminomethylene derivatives.
Substitution: Formation of substituted bromophenyl derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound’s derivatives have shown potential in biological applications, including as enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for further exploration in biochemical research.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a valuable scaffold for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity. It may also find applications in the development of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The aminomethylene group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
- 2-(((4-Methylphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
- 2-(((4-Fluorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Uniqueness
Compared to its analogs, 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity and specificity in biological systems.
Properties
IUPAC Name |
2-[(4-bromophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2)7-13(18)12(14(19)8-15)9-17-11-5-3-10(16)4-6-11/h3-6,9,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZORFDBGIHRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5-triethoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508694.png)

![(3Z)-1-[(3-fluorophenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2508697.png)
methanone](/img/structure/B2508699.png)
![N-(4-methylphenyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2508700.png)
![[3-(4-methylpiperazine-1-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride](/img/structure/B2508705.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2508706.png)
![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2508708.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-methylthiazole-5-carboxamide](/img/structure/B2508713.png)
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)


![2,2,2-trifluoro-1-{1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B2508717.png)
